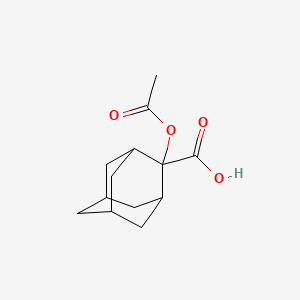
2-(acetyloxy)-2-adamantanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetyloxy)-2-adamantanecarboxylic acid is a synthetic compound that belongs to the class of adamantane derivatives. It is commonly known as rimantadine, which is a potent antiviral agent that is effective against influenza A viruses. Rimantadine has been widely used for the treatment and prophylaxis of influenza A infections in humans.
Mécanisme D'action
The mechanism of action of rimantadine involves the inhibition of the M2 ion channel protein of the influenza A virus. This protein is responsible for the release of viral genetic material into the host cell, which is essential for viral replication. Rimantadine blocks the ion channel, preventing the release of viral genetic material and thereby inhibiting viral replication.
Biochemical and Physiological Effects:
Rimantadine has been shown to have low toxicity and high selectivity for the M2 ion channel protein of the influenza A virus. It has been found to be effective in reducing the severity and duration of influenza A infections in humans. Rimantadine has also been shown to have immunomodulatory effects, enhancing the immune response to viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
Rimantadine is a potent antiviral agent that is effective against influenza A viruses. It is easy to synthesize and has low toxicity, making it a suitable candidate for use in lab experiments. However, its effectiveness is limited to influenza A viruses, and it may not be effective against other viral infections. Additionally, the development of drug-resistant strains of the influenza A virus has limited the use of rimantadine in the treatment of influenza A infections.
Orientations Futures
For research include the development of more potent and selective M2 ion channel inhibitors and the investigation of the immunomodulatory effects of rimantadine for the treatment of viral infections.
Méthodes De Synthèse
The synthesis of 2-(acetyloxy)-2-adamantanecarboxylic acid involves the reaction of 1-adamantanol with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction results in the formation of 2-(acetyloxy)-2-adamantanone, which is then converted to the final product by reaction with sodium hydroxide.
Applications De Recherche Scientifique
Rimantadine has been extensively studied for its antiviral properties against influenza A viruses. It has been shown to inhibit the replication of the virus by blocking the M2 ion channel protein, which is essential for the release of viral genetic material into the host cell. Rimantadine has also been investigated for its potential use in the treatment of other viral infections such as hepatitis C and West Nile virus.
Propriétés
IUPAC Name |
2-acetyloxyadamantane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-7(14)17-13(12(15)16)10-3-8-2-9(5-10)6-11(13)4-8/h8-11H,2-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAHXSFZQWEBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(C2CC3CC(C2)CC1C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5811881.png)
![N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5811887.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5811902.png)
![4-[3-(2,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5811905.png)

![3-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B5811913.png)
![(4-{[(4-chlorophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5811918.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5811946.png)
![ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5811949.png)

![(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5811957.png)